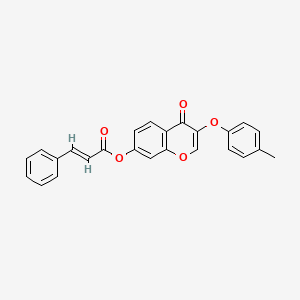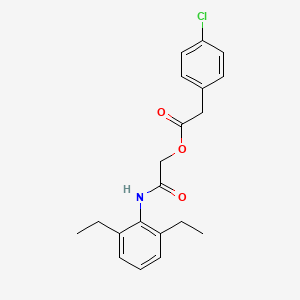![molecular formula C24H18ClNO4 B3477149 2-[3-(2-chlorophenyl)-4-oxochromen-7-yl]oxy-N-(4-methylphenyl)acetamide](/img/structure/B3477149.png)
2-[3-(2-chlorophenyl)-4-oxochromen-7-yl]oxy-N-(4-methylphenyl)acetamide
Vue d'ensemble
Description
2-[3-(2-chlorophenyl)-4-oxochromen-7-yl]oxy-N-(4-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its complex structure, which includes a chromen-4-one core, a chlorophenyl group, and an acetamide moiety. It is primarily used in scientific research due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-chlorophenyl)-4-oxochromen-7-yl]oxy-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from basic aromatic compounds. The general synthetic route includes:
Chlorination: Introduction of a chlorine atom to the aromatic ring.
Acetylation: Formation of an acetamide group.
Condensation: Coupling of the chromen-4-one core with the chlorophenyl and acetamide groups.
For example, the synthesis might involve the reaction of 2-chlorophenol with dichloroacetamide in the presence of organic solvents like tetrahydrofuran (THF) and anhydrous potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(2-chlorophenyl)-4-oxochromen-7-yl]oxy-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using reagents like bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-[3-(2-chlorophenyl)-4-oxochromen-7-yl]oxy-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anticancer properties.
Medicine: Investigated for its potential therapeutic effects against oxidative stress-related diseases and cancer.
Industry: Utilized as a photoinitiator in the polymerization process to create hybrid networks, enhancing the properties of polymeric materials.
Mécanisme D'action
The mechanism of action of 2-[3-(2-chlorophenyl)-4-oxochromen-7-yl]oxy-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals, thereby reducing oxidative stress.
Anticancer Activity: It may inhibit the proliferation of cancer cells by interfering with cell signaling pathways and inducing apoptosis.
Comparaison Avec Des Composés Similaires
2-[3-(2-chlorophenyl)-4-oxochromen-7-yl]oxy-N-(4-methylphenyl)acetamide can be compared with other chromen-4-one derivatives and acetamide compounds:
Similar Compounds: N-Phenyl-2,2-di(4-chlorophenoxy)acetamide, 2-[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl-N-(2-methylphenyl)acetamide.
Uniqueness: The presence of both the chromen-4-one core and the chlorophenyl group in its structure makes it unique, providing a combination of biological activities not commonly found in other compounds.
Propriétés
IUPAC Name |
2-[3-(2-chlorophenyl)-4-oxochromen-7-yl]oxy-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO4/c1-15-6-8-16(9-7-15)26-23(27)14-29-17-10-11-19-22(12-17)30-13-20(24(19)28)18-4-2-3-5-21(18)25/h2-13H,14H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJVJVVQSHWUJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl [4-oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] carbonate](/img/structure/B3477072.png)
![Benzyl 2-[4-oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl]oxyacetate](/img/structure/B3477087.png)
![[4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] 2,6-dimethoxybenzoate](/img/structure/B3477088.png)

![2-(4-METHOXYBENZOYL)-6-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDIN-3-AMINE](/img/structure/B3477103.png)
![1-[4-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B3477107.png)
![N-cyclopentyl-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B3477114.png)
![2-(4-chlorophenyl)-2-oxoethyl 3-(3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxyphenyl)acrylate](/img/structure/B3477123.png)

![N-(2,3-dimethylphenyl)-4-[2-(4-methylanilino)-2-oxoethoxy]benzamide](/img/structure/B3477156.png)
![N-(4-fluorophenyl)-4-[2-(4-methylanilino)-2-oxoethoxy]benzamide](/img/structure/B3477159.png)
![4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide](/img/structure/B3477161.png)
![N-benzyl-4-[2-(4-methylanilino)-2-oxoethoxy]benzamide](/img/structure/B3477167.png)
